1-(Benzenesulfonyl)-3-(2-hydroxyethyl)-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
1-(Benzenesulfonyl)-3-(2-hydroxyethyl)-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring. This particular compound is notable for its unique structure, which includes a hydroxyethyl group and a dihydronaphthalene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-(2-hydroxyethyl)-3,4-dihydronaphthalen-2(1H)-one typically involves the reaction of benzenesulfonyl chloride with 3-(2-hydroxyethyl)-3,4-dihydronaphthalen-2(1H)-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3-(2-hydroxyethyl)-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the sulfonyl group.
Major Products Formed
Oxidation: The major product is 1-(Benzenesulfonyl)-3-(2-oxoethyl)-3,4-dihydronaphthalen-2(1H)-one.
Reduction: The major product is 1-(Benzenesulfanyl)-3-(2-hydroxyethyl)-3,4-dihydronaphthalen-2(1H)-one.
Substitution: The products depend on the nucleophile used, such as 1-(Benzenesulfonyl)-3-(2-aminoethyl)-3,4-dihydronaphthalen-2(1H)-one when using an amine.
Scientific Research Applications
1-(Benzenesulfonyl)-3-(2-hydroxyethyl)-3,4-dihydronaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-(2-hydroxyethyl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with biological targets. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzenesulfonyl)-3-(2-methoxyethyl)-3,4-dihydronaphthalen-2(1H)-one
- 1-(Benzenesulfonyl)-3-(2-ethoxyethyl)-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
1-(Benzenesulfonyl)-3-(2-hydroxyethyl)-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the hydroxyethyl group, which can participate in additional hydrogen bonding interactions compared to its methoxy and ethoxy counterparts. This can lead to different biological activities and chemical reactivity, making it a valuable compound for research.
Properties
CAS No. |
88116-17-0 |
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Molecular Formula |
C18H18O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(2-hydroxyethyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C18H18O4S/c19-11-10-14-12-13-6-4-5-9-16(13)18(17(14)20)23(21,22)15-7-2-1-3-8-15/h1-9,14,18-19H,10-12H2 |
InChI Key |
UTFDLNKKGVRBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CCO |
Origin of Product |
United States |
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